N,N-diethyl-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N,N-diethyl-2,1,3-benzoxadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C10H13N3O3S and its molecular weight is 255.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.06776246 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microbial Mediation in Water Treatment
N,N-diethyl-2,1,3-benzoxadiazole-4-sulfonamide, as a sulfonamide antibiotic, has been studied for its behavior in water treatment processes. Research indicates that sulfonamides can undergo abiotic transformations under denitrifying conditions, leading to the formation of transformation products (TPs) such as 4-nitro-N-(5-methylisoxazol-3-yl)-benzenesulfonamide and N-(5-methylisoxazol-3-yl)-benzenesulfonamide. This transformation and retransformation in aquatic environments have implications for understanding the persistence and behavior of such compounds in water treatment processes (Nödler et al., 2012).
Development of Fluorescent Probes for Biological Studies
The compound has been utilized in the development of fluorescent probes for biological research. A study showcased the creation of a mitochondria-targeting hydrogen sulfide probe based on the selective thiolysis of 7-nitro-1,2,3-benzoxadiazole amine moiety. This probe, with its low cytotoxicity and high selectivity, has potential applications in studying the biological functions and pathological roles of hydrogen sulfide in living systems (Pak et al., 2016).
Investigation of Antimicrobial and Antiproliferative Agents
Sulfonamide derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial and antiproliferative activities. This includes research on N-ethyl-N-methylbenzenesulfonamide derivatives, which showed significant potential as effective agents in this domain (Abd El-Gilil, 2019).
Enzyme Inhibition and Molecular Docking Studies
The compound's derivatives have been involved in enzyme inhibition and molecular docking studies. For instance, benzenesulfonamide derivatives have been investigated for their inhibitory activities on human paraoxonase, revealing potential as enzyme inhibitors. These studies also incorporate molecular docking to understand the binding interactions at the enzyme's active sites (Işık et al., 2019).
Environmental Impact and Oxidative Transformation
Research on the oxidative transformation of sulfonamides by ferrate(VI) highlights the environmental impact of these compounds. Studies demonstrate the kinetics and product formation during the oxidation process, which is crucial for understanding the fate of sulfonamides like this compound in aquatic environments (Kim et al., 2015).
Future Directions
The future directions for research on “N,N-diethyl-2,1,3-benzoxadiazole-4-sulfonamide” could include further studies on its synthesis, properties, and potential applications. Given the interest in related compounds for their opto-electrical properties and reactivity with proteins , this compound could also be of interest in these areas.
Properties
IUPAC Name |
N,N-diethyl-2,1,3-benzoxadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-3-13(4-2)17(14,15)9-7-5-6-8-10(9)12-16-11-8/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBJGLRWDZQVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC2=NON=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.